tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate
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Overview
Description
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxane and nonane ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents such as ether or THF.
Substitution: Various nucleophiles like amines or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-({1-oxaspiro[2.3]hexan-5-yl}methyl)carbamate: Another spirocyclic carbamate with a smaller ring system.
tert-Butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate: A similar compound with an additional oxo group.
tert-Butyl N-methyl-N-(6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl)carbamate: A related compound with a dioxaspiro structure.
Uniqueness
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15(4)11-9-14(17-10-11)7-5-6-8-14/h11H,5-10H2,1-4H3 |
InChI Key |
ISRLDLACTWYFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCCC2)OC1 |
Origin of Product |
United States |
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